Anemone purple anthocyanin 1

Description

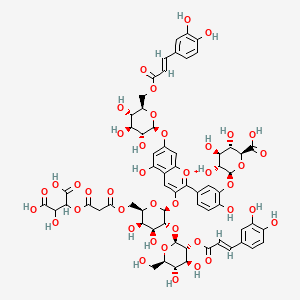

Structure

2D Structure

Properties

Molecular Formula |

C64H67O41+ |

|---|---|

Molecular Weight |

1492.2 g/mol |

IUPAC Name |

2-[3-[[(2R,3R,4S,5R,6S)-6-[2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxyphenyl]-7-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxychromenylium-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoyl]oxy-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C64H66O41/c65-18-35-42(76)47(81)56(102-39(73)10-4-22-2-7-27(67)31(71)12-22)64(99-35)105-57-48(82)44(78)37(20-94-40(74)17-41(75)103-55(60(91)92)52(86)58(87)88)101-63(57)98-34-16-25-29(69)14-24(95-61-50(84)45(79)43(77)36(100-61)19-93-38(72)9-3-21-1-6-26(66)30(70)11-21)15-32(25)96-53(34)23-5-8-28(68)33(13-23)97-62-51(85)46(80)49(83)54(104-62)59(89)90/h1-16,35-37,42-52,54-57,61-65,76-86H,17-20H2,(H8-,66,67,68,69,70,71,72,73,87,88,89,90,91,92)/p+1/t35-,36-,37-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52?,54+,55?,56-,57-,61-,62-,63-,64+/m1/s1 |

InChI Key |

KXTNSKPGQDSDFJ-COGXCMLNSA-O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)/C=C/C9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C=C(C(=[O+]C4=C3)C5=CC(=C(C=C5)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C=CC9=CC(=C(C=C9)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Interspecific Distribution of Anemone Purple Anthocyanin 1

Taxonomic Presence in Anemone Species

Anemone purple anthocyanin 1 has been definitively identified in the flowers of Anemone coronaria, a species belonging to the Ranunculaceae family. researchgate.netclockss.org Research has successfully isolated this known polyacylated cyanidin (B77932) glycoside from the purple-red flowers of this species. clockss.org Anemone coronaria is noted for its extreme flower color polymorphism, displaying red, white, and purple-blue morphs, with petal coloration determined by the specific anthocyanins present. mdpi.com The identification of this compound is a key aspect of characterizing the chemical basis for the purple and red hues in this species.

Intraspecific and Cultivar-Specific Variation in Anemone Species

Significant variation in the anthocyanin profile exists within Anemone coronaria, particularly between different cultivars and flower colors. The cultivar 'St. Brigid' is a notable example where this compound is found alongside other related compounds.

Purple-Red Flowers: In the purple-red flowers of Anemone coronaria 'St. Brigid', this compound was isolated along with two other novel polyacylated cyanidin glycosides. clockss.org This indicates a complex mixture of pigments is responsible for this specific coloration.

Blue-Violet Flowers: The blue-violet flowers of the same 'St. Brigid' cultivar contain a different array of pigments. nih.govresearchgate.net Five distinct polyacylated anthocyanins were isolated from these flowers, all based on the anthocyanidin delphinidin (B77816), with one cyanidin analog also present. nih.gov this compound, which is a cyanidin derivative, is related to these but is characteristic of the purple-red phenotype.

Scarlet Flowers: The scarlet flowers of Anemone coronaria 'St. Brigid Red' present yet another distinct anthocyanin profile. nih.gov The pigments in these flowers are based on a pelargonidin (B1210327) 3-lathyroside skeleton, acylated at various positions with malonic acid. nih.gov

This cultivar-specific variation highlights that the flower color in Anemone coronaria is dictated by the specific type of anthocyanidin core (cyanidin, delphinidin, or pelargonidin) and the complex patterns of glycosylation and acylation.

Table 1: Anthocyanin Variation in Anemone coronaria 'St. Brigid' Cultivars

| Flower Color | Primary Anthocyanidin Core | Key Identified Compounds | Reference |

|---|---|---|---|

| Purple-Red | Cyanidin | This compound, Two novel polyacylated cyanidin glycosides | clockss.org |

| Blue-Violet | Delphinidin | Five polyacylated delphinidin glycosides and one cyanidin analog | nih.gov |

| Scarlet | Pelargonidin | Acylated pelargonidin 3-lathyroside derivatives | nih.gov |

Comparative Analysis with Anthocyanin Profiles in Related Plant Genera

The chemical structure of this compound, particularly its glycosylation and acylation patterns, can be compared with anthocyanins found in other genera within the Ranunculaceae family.

Clematis : One of the structural features of the anthocyanins found in the purple-red and blue-violet flowers of Anemone coronaria is glycosylation with glucuronic acid at the 3′-position. researchgate.net This is a relatively rare feature in plants but has also been reported in the red flowers of Clematis cultivars, another genus within the Ranunculaceae family, suggesting a possible chemotaxonomic link. researchgate.net

Aconitum : In an analysis of 30 taxa of Aconitum (also in Ranunculaceae), the major anthocyanidin in violet and violet-blue flowers was found to be delphinidin. researchgate.net Cyanidin was detected only as a minor anthocyanidin in all tested taxa. researchgate.net This contrasts with the purple-red Anemone coronaria, where cyanidin-based pigments like this compound are prominent.

Ranunculus : Studies on Ranunculus cultivars have identified anthocyanins based on cyanidin and delphinidin, specifically cyanidin 3-O-sambubioside and its malonylated form, as well as delphinidin 3-O-(6''-malonylsambubioside). researchgate.net While sharing the same anthocyanidin cores, the specific glycosylation and acylation patterns differ from the complex structure of this compound.

This comparative analysis indicates that while genera within the Ranunculaceae family utilize a common set of anthocyanidin building blocks (cyanidin, delphinidin), the subsequent modifications through glycosylation and acylation lead to a wide diversity of final pigment structures, with some rare modifications like 3'-O-glucuronidation appearing in both Anemone and Clematis. researchgate.net

Advanced Methodologies for Isolation and Purification of Anemone Purple Anthocyanin 1

Solvent Extraction Techniques for Plant Matrices

The initial and critical step in isolating Anemone Purple Anthocyanin 1 is its efficient extraction from the plant tissue. This process, known as solid-liquid extraction, relies on the principle of dissolving the target compounds in a suitable solvent. encyclopedia.pub For anthocyanins, which are polar, water-soluble pigments, polar solvents are most effective. encyclopedia.pubwikipedia.org

The choice of solvent is paramount for maximizing yield while preserving the structural integrity of the anthocyanin. Common solvents include methanol, ethanol, acetone, water, and mixtures thereof. nih.gov A crucial aspect of anthocyanin extraction is the acidification of the solvent. Anthocyanins exist as the stable, colored flavylium (B80283) cation at a low pH (typically below 3). nih.gov The addition of weak organic acids, such as acetic acid or formic acid, to the extraction solvent helps maintain this stability and prevents degradation that can occur with strong mineral acids. encyclopedia.pubnih.gov

In the specific documented isolation of this compound from the purple-red flowers of Anemone coronaria 'St. Brigid', researchers utilized an acidified aqueous solvent. clockss.org Dried flower petals were immersed overnight in a 5% acetic acid solution, a method that effectively solubilizes the polar, acylated anthocyanin while maintaining a low pH to ensure its stability. clockss.org

Table 1: Common Solvents for Anthocyanin Extraction

| Solvent | Key Properties | Typical Use |

|---|---|---|

| Methanol | High polarity, effective at solubilizing a wide range of anthocyanins. | Often used in acidified mixtures for laboratory-scale extraction. encyclopedia.pubnih.gov |

| Ethanol | Slightly less polar than methanol, considered a 'greener' solvent. | Commonly used for extractions intended for food or supplement applications. nih.gov |

| Acetone | Effective solvent, often used in aqueous mixtures. | Used for extracting various phenolic compounds, including anthocyanins. encyclopedia.pubnih.gov |

| Water | The most polar and non-toxic solvent. | Often acidified and used at slightly elevated temperatures to increase efficiency. nih.govseplite.com |

| Acetic Acid (in water) | Provides an acidic environment to stabilize the flavylium cation. | Specifically used for extracting this compound and other acylated anthocyanins. clockss.orgencyclopedia.pub |

Chromatographic Separation Methods (e.g., HPLC, TLC, Column Chromatography)

Following solvent extraction, the resulting crude extract contains a mixture of various compounds. Isolating this compound to a high degree of purity requires several stages of chromatography, a technique that separates molecules based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Column Chromatography: The first stage of purification typically involves column chromatography for initial fractionation. For the isolation of this compound, the crude extract was loaded onto a Diaion HP-20 resin column. clockss.org This non-polar, macroporous adsorbent resin binds the anthocyanins and other organic molecules from the aqueous extract. The column was first washed with water to remove highly polar impurities like sugars and organic acids. Subsequently, the anthocyanin fraction was eluted using a mixture of acetic acid, methanol, and water (5:75:20), effectively recovering the pigments for the next stage of purification. clockss.org

Thin-Layer Chromatography (TLC): TLC is a valuable analytical technique used to monitor the progress of purification and to determine the optimal solvent systems for further separation. In the purification of this compound, TLC was used to further purify the purple-red fractions obtained from column chromatography. clockss.org Specific mobile phases, such as BAW (n-butanol:acetic acid:water at a 4:1:2 ratio) and 15% aqueous acetic acid, were employed to separate the different anthocyanins present in the fraction. clockss.org

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive technique for achieving high-purity isolation and is essential for the final separation of structurally similar anthocyanins. nih.gov Reverse-phase HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, is the standard method. nih.gov For this compound, an Inertsil ODS-2 column was used. clockss.org

Analytical HPLC was performed using a gradient elution system to resolve the components in the mixture. The mobile phase consisted of a gradient between solvent A (1.5% phosphoric acid in water) and solvent B (1.5% phosphoric acid, 20% acetic acid, and 25% acetonitrile (B52724) in water), with detection at 530 nm, the characteristic absorbance maximum for these cyanidin-based pigments. clockss.org

Preparative HPLC was then used to isolate a substantial quantity of the pure compound, employing an isocratic elution with an acetic acid-water solvent system. clockss.org

Table 2: Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose in Isolation Workflow |

|---|---|---|---|

| Column Chromatography | Diaion HP-20 Resin | Wash: H₂O; Elution: AcOH-MeOH-H₂O (5:75:20) | Initial cleanup and fractionation of crude extract. clockss.org |

| Thin-Layer Chromatography (TLC) | Cellulose or Silica Gel | BAW (4:1:2), 15% AcOH | Further purification of fractions and method development. clockss.org |

| Preparative HPLC | Inertsil ODS-2 (C18) | Isocratic elution with AcOH-H₂O | Final purification to obtain pure this compound. clockss.org |

| Analytical HPLC | Inertsil ODS-2 (C18) | Gradient of acidified aqueous solvents | Purity analysis and identification. clockss.org |

Preparative-Scale Isolation Strategies

The goal of a preparative-scale isolation is to obtain a significant quantity of a highly pure compound for structural elucidation and further research. The successful isolation of 112 mg of this compound from 100 g of dried flowers demonstrates a robust preparative strategy. clockss.org

This strategy is a sequential combination of the methods described above, designed to handle progressively smaller volumes with increasing resolving power:

Bulk Extraction: The process begins with the large-volume extraction of a substantial amount of starting material (100 g of dried flowers in 10 liters of 5% acetic acid). clockss.org

Initial Purification and Concentration: The use of Diaion HP-20 column chromatography serves as a crucial preparative step. It not only purifies the extract from sugars and other primary metabolites but also concentrates the anthocyanins into a smaller, more manageable volume, making subsequent steps more efficient. clockss.org

High-Resolution Final Purification: The final and most critical step is preparative HPLC. This technique provides the necessary resolution to separate the target this compound from other closely related anthocyanins that were co-extracted and co-eluted in the earlier, lower-resolution steps. clockss.org The use of an isocratic mobile phase in the preparative run simplifies the process for scaling up, allowing for the collection of a pure fraction corresponding to the desired compound. clockss.org

This multi-step approach, moving from bulk extraction to low-resolution column chromatography and finally to high-resolution preparative HPLC, represents a classic and effective strategy for the preparative-scale isolation of complex natural products like this compound. clockss.org

Spectroscopic and Analytical Approaches for Structural Elucidation of Anemone Purple Anthocyanin 1

Application of Mass Spectrometry (MS and LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the structural analysis of complex molecules like Anemone purple anthocyanin 1. mdpi.comresearchgate.net This powerful analytical tool provides crucial information regarding the molecular weight and the sequence of moieties within the molecule through fragmentation analysis. researchgate.netunp.edu.ar

Initial analysis of this compound (APA-1) using Fast Atom Bombardment Mass Spectrometry (FAB-MS) revealed a molecular ion peak [M]+ at m/z 1491. clockss.org This high mass immediately suggests a large, polyacylated structure. Further investigations using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) are instrumental in separating complex mixtures of anthocyanins and providing detailed structural data for each component. mdpi.com

In the fragmentation analysis of similar polyacylated anthocyanins, the molecular ion readily loses its acyl and glycosyl groups, allowing for a systematic reconstruction of the molecule's architecture. For instance, the loss of a caffeoyl group is typically observed, followed by the cleavage of sugar residues. This stepwise fragmentation pattern helps to identify the nature and position of the various substituents attached to the anthocyanidin core. The fragmentation of the glycosidic bonds provides information on the sugar sequence, while the fragmentation of ester linkages reveals the identity and location of the acylating acids. researchgate.netunp.edu.ar

The analysis of related anthocyanins from Anemone coronaria has demonstrated the utility of these techniques. For example, in the study of other cyanidin (B77932) glycosides from the same plant, LC-MS analysis was critical in identifying the aglycone as cyanidin and determining the presence of multiple sugar and acyl groups. researchgate.net The precise mass measurements afforded by high-resolution mass spectrometry (HR-MS) further confirm the elemental composition of the parent molecule and its fragments, leaving little ambiguity in the identification of the constituent parts. researchgate.net

Table 1: Mass Spectrometric Data for this compound and Related Compounds

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| This compound (APA-1) | FAB-MS (+) | 1491 | Not specified | clockss.org |

| Anemone Purple Anthocyanin 2 (APA-2) | FAB-MS (+) | 1359 | Not specified | clockss.org |

| Anemone Purple Anthocyanin 3 (APA-3) | FAB-MS (+) | 1273 | Not specified | clockss.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic and Acyl Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information on the connectivity of atoms within the molecule. mdpi.comnih.gov Through various one- and two-dimensional NMR experiments, the specific linkages between the cyanidin core, the sugar units, and the acyl groups can be determined. researchgate.net

The ¹H NMR spectrum of this compound, along with its analogs, displays a complex array of signals corresponding to the aromatic protons of the cyanidin aglycone and the acylating caffeic acid moieties, as well as the protons of the multiple sugar residues. clockss.org The large coupling constants observed for the olefinic protons of the caffeic acid residues (typically around 15.9 Hz) confirm their trans configuration. clockss.org

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish the spin systems of the individual sugar units, allowing for their identification as glucose, galactose, and glucuronic acid. clockss.orguncst.go.ug For instance, starting from the anomeric proton signal, the entire network of coupled protons within a sugar ring can be traced. uncst.go.ug

The precise locations of the glycosidic and acyl linkages are determined using Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments. researchgate.net HMBC spectra reveal long-range correlations between protons and carbons, enabling the connection of the anomeric proton of a sugar to a specific carbon on the aglycone or another sugar. For example, a correlation between the anomeric proton of a glucose unit and a carbon of the galactose would establish a glucose-galactose linkage. Similarly, correlations between sugar protons and the carbonyl carbons of the acyl groups pinpoint the acylation sites. koreascience.kr

NOE experiments provide through-space correlations between protons that are in close proximity, which is crucial for determining the spatial arrangement of the molecule, including the conformation of the glycosidic linkages (α or β). clockss.orgrsc.org The structure of this compound was confirmed by comparing its ¹H NMR spectrum, including 2D COSY and NOE data, directly with that of a known, related compound. clockss.org

Table 2: Key ¹H NMR Spectral Data for Anemone Purple Anthocyanins

| Compound | Solvent | Key Proton Signals (ppm) | Significance | Reference |

| Anemone Purple Anthocyanin 2 (APA-2) | DMSO-d6-CF3CO2D | Signals for cyanidin, two caffeic acids, malonic acid, three sugar units | Confirms presence of constituent moieties | clockss.org |

| Anemone Purple Anthocyanin 3 (APA-3) | DMSO-d6-CF3CO2D | Signals for cyanidin, two caffeic acids, three sugar units | Confirms structure as demalonyl derivative of APA-2 | clockss.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to characterize the chromophoric system of anthocyanins like this compound. mdpi.com The absorption maxima (λmax) in the UV-Vis spectrum provide valuable information about the structure of the anthocyanidin core, the nature and position of glycosylation, and the presence of acylation. nih.gov

The UV-Vis spectrum of this compound, dissolved in 0.1% HCl-MeOH, exhibits absorption maxima at approximately 288, 332, and 524 nm. clockss.org The peak in the visible region (around 524 nm) is characteristic of the cyanidin chromophore with glycosylation at the 3- and 7-positions. The intensity of this peak is responsible for the purple-red color of the compound.

The presence of aromatic acyl groups, such as caffeic acid, is indicated by an increase in the absorption in the UV region, typically around 310-330 nm. clockss.org The spectrum for APA-1 shows a distinct peak at 332 nm, consistent with the presence of caffeoyl groups. clockss.org The ratio of the absorbance of the acyl band to the visible band (Eacyl/Evis) is often used to estimate the degree of acylation. For APA-1, this ratio is 117%, indicating a high degree of acylation. clockss.org

Furthermore, the ratio of absorbance at around 440 nm to the visible maximum (E440/Evis) can provide information about the hydroxylation pattern of the B-ring of the anthocyanidin. For APA-1, this ratio is 28%, which is consistent with a cyanidin-based anthocyanin. clockss.orguncst.go.ug These spectral features, when compared with those of known anthocyanins, provide a rapid and effective means of preliminary structural identification. nih.gov

Table 3: UV-Vis Spectral Data for Anemone Purple Anthocyanins in 0.1% HCl-MeOH

| Compound | λmax (nm) | Eacyl/Evis (%) | E440/Evis (%) | Reference |

| This compound (APA-1) | 288, 332, 524 | 117 | 28 | clockss.org |

| Anemone Purple Anthocyanin 2 (APA-2) | 288, 332, 523 | 117 | 28 | clockss.org |

| Anemone Purple Anthocyanin 3 (APA-3) | 287, 331, 522 | 125 | 28 | clockss.org |

Integration of Multi-Omics Data for Comprehensive Structural Understanding

The complete structural elucidation and understanding of the biological context of complex natural products like this compound can be significantly enhanced by integrating data from multiple "omics" platforms. dntb.gov.uanih.gov This approach combines metabolomics (the comprehensive analysis of metabolites) with transcriptomics (the study of gene expression) and sometimes proteomics to build a holistic picture of how these compounds are synthesized and function within the plant. mdpi.com

Metabolomic analysis, utilizing techniques like LC-MS and NMR, allows for the identification and quantification of a wide range of anthocyanins and other related flavonoids in the plant tissue. mdpi.commdpi.com This provides a detailed profile of the chemical landscape in which this compound exists and can reveal the presence of related biosynthetic intermediates or degradation products.

Transcriptomic analysis, on the other hand, identifies the genes that are actively being expressed in the plant tissues that produce these pigments. mdpi.com By correlating the expression levels of genes encoding enzymes in the anthocyanin biosynthetic pathway (such as chalcone (B49325) synthase, flavonoid 3'-hydroxylase, and glycosyltransferases) with the accumulation of specific anthocyanins, researchers can uncover the genetic machinery responsible for the synthesis of this compound. mdpi.com

For instance, a combined transcriptomic and metabolomic study on a related plant could reveal that high expression of specific glucosyltransferases and acyltransferases coincides with the accumulation of polyacylated anthocyanins. mdpi.com This integration of data allows for the construction of detailed biosynthetic pathway models, providing insights into the regulation of pigment production. frontiersin.org While specific multi-omics studies focusing solely on this compound are not detailed in the provided context, the principles of this approach are widely applicable for understanding the biosynthesis of such complex natural pigments. mdpi.comfrontiersin.org

Biosynthesis and Metabolic Pathways Involving Anemone Purple Anthocyanin 1 Precursors

General Flavonoid Biosynthesis Pathway Framework

The foundation for all anthocyanins is the general flavonoid biosynthesis pathway, a highly conserved metabolic route in higher plants. frontiersin.orgfrontiersin.org This pathway begins in the cytoplasm with the amino acid L-phenylalanine. wikipedia.org A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert L-phenylalanine into 4-coumaroyl-CoA. wikipedia.orgfrontiersin.org

The first committed step of the flavonoid pathway is catalyzed by chalcone (B49325) synthase (CHS). frontiersin.orgmdpi.comresearchgate.net This pivotal enzyme facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to create a C15 scaffold known as a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgresearchgate.net Subsequently, chalcone isomerase (CHI) acts upon this chalcone to catalyze a ring-closure reaction, forming the flavanone (B1672756) naringenin. wikipedia.orgwikipedia.org Naringenin is a critical branch-point intermediate from which various classes of flavonoids are derived. researchgate.net

To proceed toward anthocyanins, flavanones undergo hydroxylation. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring, converting flavanones into dihydroflavonols. frontiersin.orgresearchgate.net Concurrently, flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) add hydroxyl groups to the B-ring, which determines the type of anthocyanidin that will ultimately be produced. frontiersin.org For cyanidin-based anthocyanins like Anemone purple anthocyanin 1, F3'H converts naringenin to eriodictyol, which is then converted by F3H to the dihydroflavonol, dihydroquercetin. wikipedia.org

The final step of the general pathway leading to anthocyanin precursors involves dihydroflavonol 4-reductase (DFR), which reduces dihydroflavonols (e.g., dihydroquercetin) to their corresponding colorless leucoanthocyanidins (e.g., leucocyanidin). frontiersin.orgwikipedia.orgfrontiersin.org

Table 1: Key Enzymes in the General Flavonoid Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. frontiersin.org |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. mdpi.comresearchgate.net |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. mdpi.comwikipedia.org |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. frontiersin.orgresearchgate.net |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates the B-ring of flavanones, leading to cyanidin (B77932) precursors. frontiersin.org |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. frontiersin.orgfrontiersin.org |

Specific Enzymatic Steps in Cyanidin-Based Anthocyanin Production Relevant to this compound

The biosynthesis of this compound proceeds from the leucocyanidin (B1674801) intermediate. The penultimate step in forming the colored anthocyanidin core is catalyzed by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). researchgate.netnih.gov ANS oxidizes the colorless leucocyanidin to produce the unstable, colored cyanidin. wikipedia.orgresearchgate.netnih.gov

This unstable cyanidin molecule must be quickly stabilized, a process achieved through glycosylation. nih.gov The enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT) transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. nih.govnih.gov This reaction produces the more stable cyanidin 3-O-glucoside, a fundamental building block for more complex anthocyanins. nih.gov Further glycosylation can occur, for example, at the 5- or 7-positions, to create diverse anthocyanin structures. nih.gov

Role of Acyltransferases in Polyacylation of this compound

A defining characteristic of this compound is its polyacylated nature, meaning it is decorated with multiple acyl (organic acid) groups. clockss.orgresearchgate.net This modification is critical for enhancing pigment stability and shifting its color towards blue hues through intramolecular co-pigmentation. frontiersin.orgresearchgate.net The enzymes responsible for this are acyltransferases.

Two main types of acyltransferases are involved in anthocyanin modification. The BAHD family of acyltransferases utilizes acyl-CoA molecules as donors in the cytoplasm. mdpi.com However, for complex polyacylation, particularly at the 7-position as seen in Anemone and Delphinium, a different class of enzymes is often involved. genscript.comoup.comoup.com These are serine carboxypeptidase-like (SCPL) acyltransferases, which are located in the vacuole and use acyl-glucoses as donors. frontiersin.orgmdpi.comnih.gov

In the formation of this compound, which is a cyanidin glycoside acylated with molecules like caffeic acid and malonic acid, a series of acyltransferases sequentially adds these groups to the sugar moieties of the anthocyanin molecule. clockss.orgresearchgate.net This intricate decoration results in the final, stable, and richly colored pigment. researchgate.net Studies on blue-violet Anemone coronaria have identified complex polyacylated anthocyanins containing caffeoyl, malonyl, and tartaryl groups, highlighting the diverse activity of acyltransferases in this genus. researchgate.netnih.gov

Precursor-Product Relationships within Anemone Anthocyanin Metabolism

The metabolic pathway within Anemone coronaria demonstrates a clear progression from simple to complex anthocyanins. The initial product, cyanidin 3-O-glucoside, serves as a primary precursor. nih.gov This molecule can then be a substrate for further glycosylation and a cascade of acylation reactions.

Research on purple-red flowers of Anemone coronaria 'St. Brigid' identified this compound alongside its demalonyl derivative. clockss.org This finding suggests a precursor-product relationship where the fully acylated form is produced from a less acylated precursor. The presence of various anthocyanins with different acylation patterns in Anemone flowers indicates a metabolic network where a pool of enzymes with specific substrate preferences acts sequentially. researchgate.netnih.govnih.gov

The final profile of anthocyanins, including the abundance of a highly modified structure like this compound, depends on the expression and activity of the specific glucosyltransferases and acyltransferases within the plant's tissue. ishs.org Different cultivars of Anemone show distinct colorations due to variations in these enzymatic steps, leading to the accumulation of different major anthocyanins, such as those based on cyanidin, delphinidin (B77816), or pelargonidin (B1210327). researchgate.netmdpi.commdpi.com

Genetic and Molecular Regulation of Anemone Purple Anthocyanin 1 Accumulation

Transcriptional Regulation of Anthocyanin Biosynthesis Genes (e.g., CHS, DFR, F3'H, UFGT)

The biosynthesis of anthocyanins is a well-characterized branch of the flavonoid pathway, involving a series of enzymatic steps catalyzed by specific proteins. The production of these enzymes is controlled at the transcriptional level, meaning the regulation of gene expression is the primary control point for pigment accumulation. frontiersin.org The genes encoding these enzymes are often categorized as either early biosynthetic genes (EBGs) or late biosynthetic genes (LBGs). frontiersin.orgaloki.huresearchsquare.comnih.gov

EBGs, such as Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone (B1672756) 3-hydroxylase (F3H), are involved in the initial steps of producing flavonoid precursors common to several flavonoid classes. frontiersin.orgmdpi.com LBGs, such as Dihydroflavonol 4-reductase (DFR) and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), are more specific to the anthocyanin branch and are critical in determining the final structure and stability of the pigment. frontiersin.orgfrontiersin.org

In Anemone obtusiloba, studies have highlighted the distinction between early and late biosynthetic genes and have suggested that Flavonoid 3'-hydroxylase (F3'H) is a key enzyme influencing flower color by affecting the production of precursors like dihydroquercetin. aloki.huresearchsquare.com F3'H is crucial as it introduces hydroxyl groups to the B-ring of flavonoids, a key modification that shifts the resulting pigment's color towards purple and blue hues. mdpi.com The DFR enzyme then catalyzes the reduction of dihydroflavonols to their corresponding leucoanthocyanidins, a critical step that directs the metabolic flow towards anthocyanin production. frontiersin.orgnih.gov The substrate specificity of DFR is a major determinant of the type of anthocyanidin produced (e.g., pelargonidin (B1210327), cyanidin (B77932), or delphinidin), thus directly influencing flower color. frontiersin.organr.frmdpi.com Finally, the UFGT enzyme attaches a sugar moiety to the anthocyanidin, a glycosylation step that is essential for the pigment's stability and transport into the vacuole for storage. nih.govwikipedia.orgfrontiersin.org The expression of the UFGT gene has been shown to be a critical regulatory point for anthocyanin accumulation in other plants. nih.gov

Table 1: Key Anthocyanin Biosynthesis Enzymes and Their Functions

| Enzyme | Gene Abbreviation | Function in Anthocyanin Pathway | Reference |

|---|---|---|---|

| Chalcone Synthase | CHS | Catalyzes the first committed step in flavonoid biosynthesis, condensing three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to form naringenin (B18129) chalcone. | aloki.huresearchgate.net |

| Flavonoid 3'-hydroxylase | F3'H | A cytochrome P450 enzyme that hydroxylates the B-ring of flavanones and dihydroflavonols at the 3' position, essential for producing cyanidin-based precursors. | aloki.humdpi.com |

| Dihydroflavonol 4-reductase | DFR | A key late-pathway enzyme that reduces dihydroflavonols (e.g., dihydrokaempferol, dihydroquercetin) to their corresponding colorless leucoanthocyanidins. Its substrate specificity influences the final color. | frontiersin.orgnih.gov |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT | Transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of anthocyanidins, a crucial step for pigment stability and solubility. | nih.govwikipedia.org |

Genetic Basis of Flower Color Polymorphism in Anemone Species Linked to Anthocyanin Expression

Flower color polymorphism, the occurrence of multiple discrete color forms within a single species, is a prominent feature of Anemone coronaria. This variation is a genetically inherited trait, with populations displaying red, white, and purple-blue flowers. nih.govnih.govresearchgate.netresearchgate.net The color is determined by the specific types of anthocyanins present in the sepals. mdpi.comresearchgate.net For instance, blue-violet flowers primarily accumulate delphinidin-based anthocyanins, while scarlet flowers contain pelargonidin-based pigments. researchgate.net Purple-red flowers, in turn, contain cyanidin glycosides like Anemone Purple Anthocyanin 1. researchgate.net

Classic genetic studies in A. coronaria have revealed that flower color is controlled by at least four epistatic genes that act sequentially. The proposed gene sequence is Alb (albino), followed by Sc (scarlet), W (white), and B (blue). nih.govmdpi.com This genetic cascade dictates which branch of the anthocyanin pathway is active, ultimately determining the final pigment profile and visible color of the flower.

Despite the clear genetic basis for the different color morphs, molecular analyses of various A. coronaria populations in Israel found no significant genetic differentiation among the populations or between the color morphs. nih.govnih.govmdpi.com This lack of divergence is attributed to a high degree of gene flow among populations, likely facilitated by wind pollination. nih.govresearchgate.net This suggests that while the genes for color are distinct, they are freely exchanged across the landscape, maintaining the polymorphism within populations.

**Table 3: Postulated Epistatic Genes Controlling Flower Color in *Anemone coronaria***

| Gene | Postulated Function in Pathway | Phenotypic Effect | Reference |

|---|---|---|---|

| Alb | Controls the basic ability to produce pigment (Albino). | Dominant allele allows pigment production; recessive results in albino. | nih.govmdpi.com |

| Sc | Controls the switch to scarlet/red pigments (Scarlet). | Governs the production of pelargonidin-based pigments. | nih.govmdpi.com |

| W | Acts as a dominant inhibitor of color (White). | Dominant allele leads to white flowers, masking other color genes. | nih.govmdpi.com |

| B | Controls the modification to blue pigments (Blue). | Governs the production of delphinidin-based pigments. | nih.govmdpi.com |

Gene Expression Profiling and 'Omics' Approaches in Anemone for Anthocyanin Studies

Modern 'omics' technologies provide powerful tools for dissecting the complex molecular machinery behind traits like flower color. These approaches allow for a global view of gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering deep insights into the regulation of anthocyanin biosynthesis.

In the genus Anemone, several studies have begun to apply these techniques:

Transcriptomics: A transcriptome analysis of Anemone coronaria was conducted to understand the plant's response to rust infection. researchgate.net Using pyrosequencing, researchers generated extensive gene expression data, identifying thousands of differentially expressed genes. researchgate.net While the focus was on pathology, this work established a significant transcriptomic resource and methodological framework for A. coronaria that can be readily applied to study anthocyanin regulation. researchgate.net

Metabolomics: In Anemone obtusiloba, a combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) was used to identify and quantify the flavonoid compounds responsible for its flower color. aloki.huresearchsquare.com This metabolomic approach allowed researchers to infer the activity of key biosynthetic enzymes, such as F3'H, by analyzing the end products of the metabolic pathway. aloki.hu

Integrated 'Omics': The most powerful approach involves integrating data from multiple 'omics' platforms. For example, combining transcriptomic and metabolomic data allows researchers to directly correlate the expression levels of specific biosynthetic genes (e.g., CHS, DFR) with the accumulation of their corresponding anthocyanin products. frontiersin.org Such studies in other ornamental flowers have successfully identified key structural and regulatory genes responsible for color variation. frontiersin.org Although not yet extensively applied to Anemone for anthocyanin research, these integrated 'omics' strategies hold the promise of fully elucidating the molecular basis of color in this genus. researchgate.net

Table 4: Application of 'Omics' Technologies in Anemone Research

| 'Omics' Approach | Species Studied | Key Findings/Application | Reference |

|---|---|---|---|

| Transcriptomics (Pyrosequencing) | Anemone coronaria | Generated extensive gene expression profiles in response to rust infection, creating a valuable genetic resource. | researchgate.net |

| Metabolomics (HPLC, LC-MS) | Anemone obtusiloba | Identified major flavonoid components and inferred the role of key biosynthetic enzymes (like F3'H) in determining flower color. | aloki.huresearchsquare.com |

| Genomics, Transcriptomics, Proteomics, Metabolomics | Anemone genus (proposed) | Suggested as a future direction to decipher novel therapeutic mechanisms and utilities of Anemone phytometabolites. | researchgate.net |

Ecological and Physiological Roles of Anemone Purple Anthocyanin 1 in Plant Biology

Contribution to Floral Phenotype and Pollinator Attraction

The vibrant colors of flowers, largely dictated by anthocyanins, are a key component of the floral phenotype, serving as a primary signal to attract pollinators. frontiersin.orgwikipedia.org In Anemone coronaria, flower color is a genetically inherited trait determined by the presence and relative concentrations of different anthocyanins. nih.govresearchgate.netwildflowers.co.il The purple phenotype, in which Anemone purple anthocyanin 1 is found, is primarily due to anthocyanins derived from the aglycone cyanidin (B77932). oup.comnih.gov

Research on Anemone coronaria populations in the Mediterranean reveals a complex relationship between flower color and pollinator preference. While some pollinators, like glaphyrid beetles, are strongly attracted to red morphs, other insects show distinct preferences for different colors. nih.govwiley.com Studies have shown that honeybees (Apis mellifera) and solitary bees (Andrena sp.) preferentially visit the white and purple-blue morphs, largely avoiding the red flowers. nih.govresearchgate.netmdpi.com This differential attraction suggests that the purple coloration, produced by compounds like this compound, plays a significant role in the reproductive success of the plant by attracting a specific suite of pollinators. preprints.orgmdpi.com The maintenance of multiple color morphs within a population may be a strategy to attract a wider variety of pollinators, ensuring successful reproduction under different environmental conditions. researcher.life

Table 1: Pollinator Preference for Anemone coronaria Color Morphs

| Pollinator Group | Red Morph Preference | White Morph Preference | Purple/Blue Morph Preference | Source(s) |

| Glaphyrid Beetles | High | Low | Low | nih.govwiley.com |

| Honeybees | Low | High | High | nih.govresearchgate.netmdpi.com |

| Andrena sp. (Solitary Bees) | Low | High | High | researchgate.netmdpi.com |

| Syrphid Flies | Low | High | Moderate | researchgate.netmdpi.com |

Photoprotective Mechanisms Against Environmental Stressors (e.g., UV Radiation)

Anthocyanins are widely recognized for their critical role in protecting plants from damage caused by excess light and ultraviolet (UV) radiation. frontiersin.orgnih.govnih.gov These pigments accumulate in the vacuoles of epidermal or subepidermal cells, where they act as a light screen. wfu.edunih.gov By absorbing light in the blue-green and UV portions of the spectrum, anthocyanins shield the underlying photosynthetic tissues (mesophyll) from photoinhibition and photooxidative damage. wikipedia.orgnih.govheraldopenaccess.us This light-attenuating function is considered more critical for photoprotection than their antioxidant activity. nih.gov

The acylation of anthocyanins, a characteristic of this compound, can enhance their stability and capacity to absorb UV radiation. mdpi.commdpi.com This is particularly important for plants like Anemone species that thrive in open, high-irradiance habitats, such as those in the Mediterranean. mdpi.comox.ac.uk The production of these pigments is often induced by environmental stressors, including high light levels and low temperatures, which can make plants more vulnerable to photodamage. juniperpublishers.comheraldopenaccess.us The presence of anthocyanins allows the plant to maintain photosynthetic activity and power essential metabolic processes, even under stressful light conditions. heraldopenaccess.us

Table 2: Photoprotective Functions of Anthocyanins

| Protective Mechanism | Description | Wavelengths Absorbed | Source(s) |

| Light Screening | Pigments in the epidermis absorb excess light, preventing it from reaching and damaging chloroplasts in the mesophyll. | Blue-Green, UV-A, UV-B | nih.govnih.govheraldopenaccess.us |

| Antioxidant Activity | Scavenging of reactive oxygen species (ROS) generated by high light stress, although considered a secondary role to light screening. | N/A | juniperpublishers.compreprints.orgnih.gov |

| Enhanced UV Absorption | Acylation (the addition of an acyl group) can increase the pigment's ability to absorb UV light and improve its stability. | UV (280-400 nm) | mdpi.commdpi.com |

Role in Plant Defense Responses (e.g., Herbivory, Pathogens)

Beyond their roles in pollination and photoprotection, anthocyanins are involved in defending plants against biotic threats, including herbivores and pathogens. frontiersin.orgnih.govresearchgate.net The accumulation of these pigments can serve as a visual warning signal to herbivores, indicating the potential presence of unpalatable or toxic defensive chemicals. researchgate.net This aposematic signaling may deter feeding. Furthermore, anthocyanins themselves possess properties that can directly inhibit the growth and development of pathogens and reduce the palatability of plant tissues to herbivores. nih.govmdpi.com

Studies on Anemone coronaria have explored the link between flower color and susceptibility to herbivory. wiley.com There is evidence to suggest that different color morphs experience different levels of damage. One study found that red-flowering plants incurred higher rates of florivory (damage to flowers) and leaf herbivory compared to their purple and white counterparts. wiley.com This suggests that the chemical profile of the purple morph, which includes this compound, may contribute to enhanced defense against certain herbivores. The relationship is complex, as the same agent can be both a pollinator and an antagonist; for example, glaphyrid beetles pollinate red anemones but also cause petal damage. wiley.com The balance between attracting mutualists and deterring antagonists is a key factor in the evolution of floral traits. researchgate.net

Physiological Adaptations in Diverse Anemone Habitats

The presence and prevalence of different color morphs of Anemone coronaria across various landscapes suggest that anthocyanin production is a key physiological adaptation to diverse habitats. mdpi.comox.ac.uk The species grows across a range of environments in the Mediterranean, each with unique abiotic pressures. mdpi.com The production of anthocyanins has been linked to increased tolerance to a variety of environmental stressors, including drought, temperature extremes, and nutrient-poor soils. mdpi.commdpi.com

The ability of anthocyanins to function in photoprotection is particularly advantageous in the arid and semi-arid regions where Anemone thrives. ox.ac.uk By mitigating light stress, these pigments allow the plant to conserve resources and maintain physiological function during periods of high solar irradiance or drought. juniperpublishers.com Furthermore, the link between specific color morphs and certain environmental conditions (e.g., red morphs being more common in some locations and purple or blue in others) suggests that local abiotic factors exert selective pressure on the genes controlling anthocyanin biosynthesis. nih.govwiley.com Therefore, the expression of compounds like this compound is not just about color, but is part of a broader suite of adaptations that enable the plant to succeed in a fluctuating and often harsh environment. eurekalert.org

Environmental and Agronomic Factors Influencing Anemone Purple Anthocyanin 1 Content

Impact of Light Quality and Intensity on Anthocyanin Biosynthesis

Light is a critical environmental signal that regulates the synthesis of anthocyanins. Both the intensity and quality (wavelength) of light play pivotal roles in the expression of pigments that contribute to the purple hues in Anemone flowers. Anthocyanins serve a protective function, shielding the plant from harmful UV radiation. mdpi.com

In the cultivation of Anemone coronaria, light levels are carefully managed to optimize flower color and quality. For commercial production, a light shade is often recommended as it can help intensify the flower color. sakataornamentals.com High light intensity, particularly outdoors, can have the inverse effect of reducing the length of the flower stems. sakataornamentals.com Specific light levels are recommended for different growth stages to ensure healthy development and pigment production.

Table 1: Recommended Light Intensity for Anemone coronaria Cultivation

| Growth Stage | Recommended Light Level (foot-candles) | Recommended Light Level (lux) |

| Post-Germination (Plugs) | 2,000 f.c. | 22,000 lux |

| Post-Transplanting | 3,500 - 5,000 f.c. | 38,000 - 54,000 lux |

This interactive table is based on data from cultivation guides for Anemone coronaria. sakataornamentals.comsakataornamentals.com

Research in other plant species has demonstrated that blue light, in particular, can accelerate the accumulation of anthocyanins, suggesting that the spectral quality of light is as important as its intensity. nih.gov

Effects of Temperature Regimes on Pigment Accumulation

Temperature is a key determinant in the accumulation of anthocyanins in Anemone flowers. There is a known correlation between petal color and tolerance to heat, indicating that temperature acts as a selective pressure influencing pigment expression. mdpi.com Generally, lower temperatures tend to promote anthocyanin synthesis and accumulation, while higher temperatures can suppress it.

Cultivation protocols for Anemone coronaria leverage specific temperature manipulations to control flowering and pigment development. A period of vernalization, or cold treatment, is essential for flower initiation. Following this, a gradual increase in temperature promotes flowering. Adherence to these temperature regimes is crucial for achieving vibrant coloration.

Table 2: Optimal Temperature Regimes for Anemone coronaria Cultivation

| Cultivation Phase | Temperature Range (Night) | Temperature Range (Day) | Purpose |

| Flower Initiation | 40-45°F (5-7°C) | 45-55°F (7-13°C) | Minimum 8-week cold period to trigger flowering. |

| Flowering Promotion | 50-60°F (10-15°C) | 50-60°F (10-15°C) | Warmer temperatures post-initiation to encourage blooming. |

This interactive table synthesizes data from professional growing guidelines. sakataornamentals.com

Exceeding a daytime temperature of 60°F (15°C) during the flower initiation phase can be detrimental to the crop. sakataornamentals.com Similarly, maintaining temperatures below 75°F (24°C) during the day is generally recommended for optimal growth. sakataornamentals.com

Responses to Abiotic Stresses (e.g., Drought, Cold)

The production of anthocyanins, such as Anemone purple anthocyanin 1, is a well-documented plant response to various environmental or abiotic stresses. These pigments play a protective role, and their biosynthesis is often upregulated when plants are exposed to challenging conditions like drought and cold. nih.gov

In Anemone coronaria, the presence of anthocyanins is linked to an increased tolerance to both drought and heat stress. mdpi.com This suggests that the purple-flowered morphs may have a selective advantage in environments prone to these conditions. The accumulation of these pigments helps protect the plant's cells from damage. nih.gov

Cold stress is another significant trigger for anthocyanin production. nih.govarchive.org The vibrant colors seen in many plants during colder months are a result of this stress-induced pigment accumulation. The biosynthesis of anthocyanins under these conditions is a complex process involving the activation of specific genes in response to the cold stimulus. mdpi.com This response is part of a broader suite of adaptations that enhance plant survival in adverse conditions.

Cultivation Practices and Their Influence on this compound Expression

Beyond light and temperature, a variety of other cultivation practices have a direct impact on the health of the Anemone plant and its ability to produce a high concentration of anthocyanin pigments.

Irrigation: Proper water management is critical. Anemone coronaria thrives in well-drained soil and is sensitive to overwatering, which can lead to root rot. sakataornamentals.com Drip irrigation is the preferred method as it prevents foliar diseases by keeping the leaves and flowers dry. sakataornamentals.com

Fertilization: Nutrient availability significantly affects pigment production. A well-balanced fertilizer with a concentration of 150-200 ppm Nitrogen is recommended. sakataornamentals.com However, excessive nitrogen can lead to lush foliage at the expense of flower development and color. sakataornamentals.com For potted plants, a single application of a slow-release fertilizer in the spring can support healthy growth and robust flower formation. plantura.garden

Post-Flowering Care: The management of the plant after its blooming period is also important. It is recommended not to cut the foliage immediately after the flowers fade. uffizi.it The leaves continue to photosynthesize, providing nourishment that is stored in the underground corm for the following season's growth. uffizi.it

Soil and Potting: The plant requires a well-drained substrate. sakataornamentals.com Maintaining proper soil structure and avoiding compaction ensures a healthy root system, which is fundamental for nutrient and water uptake, ultimately influencing the entire plant's vitality and pigment expression.

Table 3: Summary of Key Cultivation Practices for Anemone coronaria

| Practice | Recommendation | Rationale |

| Irrigation | Drip irrigation; avoid overwatering | Prevents root rot and foliar diseases. sakataornamentals.com |

| Fertilization | 150-200 ppm N; avoid excess N | Supports growth without inhibiting flower color. sakataornamentals.com |

| Post-Flowering | Allow foliage to die back naturally | Nourishes the corm for subsequent seasons. uffizi.it |

| Soil | Use a well-drained medium | Promotes a healthy root system. sakataornamentals.com |

This interactive table highlights crucial agronomic practices for optimizing Anemone health and coloration.

Advanced Research Directions and Biotechnological Prospects for Anemone Purple Anthocyanin 1

Elucidation of Novel Enzymatic Activities in Anemone Purple Anthocyanin 1 Modifications

The biosynthesis of complex polyacylated anthocyanins like this compound involves a series of enzymatic modifications, primarily glycosylation and acylation. While the general flavonoid biosynthetic pathway is well-understood, the specific enzymes responsible for the elaborate decorations of this particular anthocyanin in Anemone are largely uncharacterized, presenting a significant area for novel discovery.

Research in the broader Ranunculaceae family, to which Anemone belongs, has unveiled unique enzymatic activities that likely play a role in the formation of this compound. For instance, studies on delphinium, another member of the Ranunculaceae, have identified acyl-glucose-dependent glucosyltransferases (AGGTs) and serine carboxypeptidase-like (SCPL) acyltransferases that are active within the vacuole. nih.govoup.commdpi.com These vacuolar enzymes utilize acyl-glucose molecules as both sugar and acyl donors, a departure from the more common cytosolic enzymes that use UDP-sugars and acyl-CoAs. mdpi.com The 7-O-glucosylation of anthocyanins, a key feature in many blue and purple flowers including Anemone coronaria, remains an area of active investigation, with evidence suggesting the involvement of these novel vacuolar enzyme systems. nih.govresearchgate.net

A transcriptome analysis of Anemone coronaria has identified several UDP-glycosyltransferase (UGT) genes, such as a UGT74E2-like protein, which could be involved in the glycosylation of flavonoids. plos.orgresearchgate.netnih.gov However, the precise substrates and the positions they glycosylate on the cyanidin (B77932) core of this compound are yet to be determined. Future research should focus on the isolation and characterization of these UGTs and the search for novel AGGTs and SCPL-acyltransferases from Anemone coronaria petals.

Table 1: Potential Enzymatic Activities for Investigation in this compound Biosynthesis

| Enzyme Class | Potential Role in this compound Biosynthesis | Known Occurrences in Ranunculaceae/Other Species |

| Acyl-glucose-dependent glucosyltransferases (AGGTs) | Addition of glucose moieties to the anthocyanin structure within the vacuole, potentially at the 7-position. nih.govresearchgate.net | Identified in Delphinium and carnation. nih.govnih.gov |

| Serine carboxypeptidase-like (SCPL) acyltransferases | Transfer of acyl groups from acyl-glucose donors to the anthocyanin molecule within the vacuole. nih.govoup.com | Characterized in Delphinium for 7-polyacylation. oup.com |

| UDP-glycosyltransferases (UGTs) | Glycosylation of the cyanidin core at various positions. | UGTs identified in Anemone coronaria transcriptome. plos.orgresearchgate.netnih.gov |

Application of Genome Editing Technologies for Targeted Biosynthesis Modulation

The advent of genome editing technologies, particularly CRISPR/Cas9, offers unprecedented opportunities for the targeted modulation of the this compound biosynthetic pathway. nih.gov By precisely altering the genes encoding the biosynthetic enzymes or their regulators, it is possible to modify the final structure of the anthocyanin, thereby changing its color and stability. nih.govpetalandpoem-sg.com

While no specific genome editing studies on this compound have been reported, research in other ornamental plants provides a clear roadmap. nih.gov Key targets for modification in Anemone coronaria would include the genes encoding the aforementioned glycosyltransferases and acyltransferases. For example, knocking out a specific acyltransferase could lead to the accumulation of a less acylated, and likely differently colored, anthocyanin. Conversely, the overexpression of a key glycosyltransferase could enhance the complexity and stability of the pigment.

The genetics of flower color in Anemone coronaria are known to be controlled by at least four epistatic genes, indicating a complex regulatory network that could also be a target for genome editing. mdpi.comnih.govresearchgate.netmdpi.com Furthermore, anthocyanin biosynthesis genes can be repurposed as visible markers for successful gene editing events, where the activation of pigment production indicates the successful integration of the editing machinery. nih.gov

Table 2: Potential Genome Editing Targets in Anemone coronaria for Modulating Anthocyanin Biosynthesis

| Gene Target Category | Specific Gene Examples (Hypothetical) | Potential Outcome of Genome Editing |

| Glycosyltransferases | AcGT (Acyl-glucose-dependent glucosyltransferase) | Altered glycosylation pattern, potential color shift. |

| Acyltransferases | AcAT (Acyl-CoA-dependent acyltransferase), ScplAT (SCPL acyltransferase) | Reduced or altered acylation, impacting color and stability. |

| Regulatory Genes | MYB, bHLH, WD40 transcription factors | Up or down-regulation of the entire pathway, leading to changes in pigment concentration. |

| Core Biosynthetic Genes | CHS, CHI, F3H, DFR, ANS | Blocking the pathway to produce white or pale flowers, or redirecting flux towards other flavonoids. |

Investigation of Intracellular Transport and Vacuolar Sequestration Mechanisms

Anthocyanins are synthesized in the cytoplasm on the endoplasmic reticulum and must be transported into the vacuole for storage, a critical step for their stability and color expression. wiley.comnih.gov The mechanisms of this transport, especially for highly complex molecules like polyacylated anthocyanins, are not fully understood and represent a key area of research.

Two primary models for anthocyanin transport have been proposed: vesicle-mediated transport and transporter-mediated transport. nih.gov The latter involves membrane proteins such as glutathione (B108866) S-transferases (GSTs) and multidrug and toxic compound extrusion (MATE) transporters. mdpi.comresearchgate.netnih.govnih.govfrontiersin.org GSTs are thought to act as carriers, escorting anthocyanins to the tonoplast (vacuolar membrane), where MATE transporters then pump them into the vacuole. nih.gov In some cases, anthocyanins may accumulate in the cytoplasm and be engulfed by the vacuole through a process resembling microautophagy, forming anthocyanic vacuolar inclusions (AVIs). nih.gov

Given the polyacylated nature of this compound, it is plausible that a combination of these mechanisms is at play in Anemone cells. Future research should aim to identify and characterize the specific GST and MATE transporters involved in the sequestration of this pigment. Subcellular localization studies using fluorescently tagged proteins would be invaluable in elucidating the precise transport route. Understanding these mechanisms is crucial for biotechnological applications, as inefficient transport can be a bottleneck in the production of anthocyanins in engineered systems.

Development of Bio-resources and Sustainable Production Strategies from Anemone Species

The demand for natural colorants is on the rise, and this compound, with its vibrant hue, has potential applications in various industries. However, extraction from field-grown plants can be inefficient and subject to seasonal and environmental variations. researchgate.netmdpi.com Therefore, the development of sustainable, controlled, and scalable production methods is a key research objective.

Plant cell and tissue culture offer a promising alternative for the production of high-value secondary metabolites like anthocyanins. researchgate.net Establishing callus or cell suspension cultures of Anemone coronaria that are capable of producing this compound would provide a continuous and reliable source of the compound. Optimization of culture conditions, such as nutrient media, plant growth regulators, and light, can significantly enhance pigment yield. researchgate.net

Furthermore, metabolic engineering strategies can be applied to these in vitro systems. Overexpression of key biosynthetic genes or transcription factors, identified through the research avenues described above, could lead to hyper-producing cell lines. The use of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, engineered with the entire biosynthetic pathway for this compound, represents another advanced and potentially highly efficient production strategy. mdpi.com

Q & A

Q. What strategies ensure reproducibility in anthocyanin stability studies?

- Methodology : Test degradation kinetics under controlled conditions (e.g., 25–40°C, pH 3–7). Monitor color changes (CIE Lab* values) and anthocyanin loss via HPLC. Use accelerated stability models (Arrhenius equation) to predict shelf-life. Include antioxidants (e.g., ascorbic acid) in storage buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.